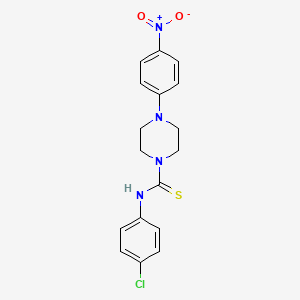![molecular formula C18H14N4O5S B3962328 N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B3962328.png)
N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide
Descripción general
Descripción
N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide, also known as NPSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NPSB is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide is not fully understood, but it has been reported to interact with carbonic anhydrase enzymes and sulfonamide antibiotics. This compound has been shown to bind to the active site of carbonic anhydrase enzymes, inhibiting their activity. It has also been reported to bind to the sulfonamide moiety of sulfonamide antibiotics, which may contribute to its selectivity and sensitivity for the detection of sulfonamides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase enzymes, which may have implications for its potential use as a therapeutic agent. In vivo studies have shown that this compound has low toxicity and is well-tolerated in animal models, which may be advantageous for its use in research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to yield high purity and yields. It also has high selectivity and sensitivity for the detection of sulfonamides, which may be useful for environmental monitoring. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its low toxicity and well-tolerated nature may limit its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide. One area of research that has gained attention is its potential as a therapeutic agent for the treatment of various diseases. Its ability to inhibit carbonic anhydrase enzymes may have implications for the treatment of conditions such as glaucoma and epilepsy. Another area of research is its potential as a fluorescent probe for the detection of sulfonamides in environmental samples. Further studies are needed to fully understand its mechanism of action and potential applications in research.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide has been studied for its potential applications in scientific research. One area of research that has gained attention is its use as a fluorescent probe for the detection of sulfonamides in environmental samples. This compound has been reported to have high selectivity and sensitivity for the detection of sulfonamides, which are commonly used as antibiotics in both human and veterinary medicine. Another area of research that has been explored is its potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and ion transport.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-3-(pyridin-3-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-18(20-14-6-8-16(9-7-14)22(24)25)13-3-1-5-17(11-13)28(26,27)21-15-4-2-10-19-12-15/h1-12,21H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFFBXJQGOHXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(dimethylamino)-2-(3-methylphenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B3962252.png)
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3962258.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3962268.png)


![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962299.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3962302.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962309.png)



![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3962332.png)
![4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3962345.png)